Reversible Two-Electron Redox Behavior: Electrochemical Stability Versus Hydrodiphenoquinone Reduced Form
3,3',5,5'-Tetra-tert-butyldiphenoquinone exhibits two fully reversible one-electron transfers with standard potentials of E₀ = −0.53 V and E₀ = −0.92 V versus SCE in non-aqueous medium, as determined by cyclic voltammetry [1]. In direct comparison, the corresponding hydrodiphenoquinone reduced form (di-tert-butylhydrobenzoquinone) demonstrates chemically irreversible or quasi-reversible electron transfer behavior, with irreversible peak potentials at Epc = 0.31 V and Epa = 1.00 V versus SCE [2]. The reversible nature of 3,3',5,5'-tetra-tert-butyldiphenoquinone enables sustained redox cycling without degradation of electrochemical response.
| Evidence Dimension | Electron transfer reversibility and standard potential |
|---|---|
| Target Compound Data | Two reversible one-electron transfers: E₀ = −0.53 V, E₀ = −0.92 V vs. SCE |
| Comparator Or Baseline | Di-tert-butylhydrobenzoquinone: chemically irreversible/quasi-reversible ET; Epc = 0.31 V, Epa = 1.00 V vs. SCE |
| Quantified Difference | Reversible vs. irreversible electron transfer; potential separation >1 V between oxidized and reduced forms |
| Conditions | Cyclic voltammetry in non-aqueous medium; SCE reference electrode |
Why This Matters
Reversible redox behavior is a prerequisite for applications in organic redox flow batteries, electrocatalysis, and reusable redox mediators, making 3,3',5,5'-tetra-tert-butyldiphenoquinone suitable where hydrodiphenoquinones would fail due to irreversible degradation.
- [1] Leitão, F., Galrito, D., Branco, L. C., Cruz, H., & Branco, P. S. (2025). Electrochemical studies of benzoquinone, hydrobenzoquinone, diphenoquinone and hydrodiphenoquinone‐based compounds. Electrochemical Science Advances, 5(5), e70006. View Source
- [2] Leitão, F., Galrito, D., Branco, L. C., Cruz, H., & Branco, P. S. (2025). Electrochemical studies of benzoquinone, hydrobenzoquinone, diphenoquinone and hydrodiphenoquinone‐based compounds. Electrochemical Science Advances, 5(5), e70006. View Source
